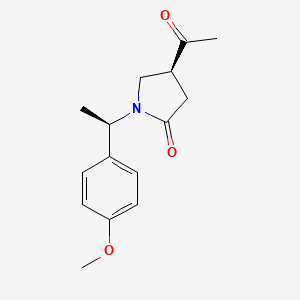![molecular formula C13H15N3 B11779233 9-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-A][1,4]diazepine](/img/structure/B11779233.png)
9-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-A][1,4]diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-A][1,4]diazepine is a heterocyclic compound that belongs to the class of imidazo[1,2-A][1,4]diazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a fused ring system comprising an imidazole ring and a diazepine ring, with a phenyl group attached at the 9th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-A][1,4]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diaminobenzene with α,β-unsaturated carbonyl compounds, followed by cyclization to form the imidazo[1,2-A][1,4]diazepine core. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
9-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-A][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of catalysts.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups like ketones or carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with various functional groups attached to the phenyl ring or the diazepine core.
Applications De Recherche Scientifique
9-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-A][1,4]diazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anticonvulsant, anxiolytic, and antipsychotic activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 9-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-A][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, its anticonvulsant activity may be attributed to its interaction with GABA receptors, enhancing inhibitory neurotransmission in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methanol hydrochloride
- 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-3-carboxamide hydrochloride
- 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride
Uniqueness
9-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-A][1,4]diazepine is unique due to its specific substitution pattern and the presence of a phenyl group at the 9th position. This structural feature may contribute to its distinct biological activities and potential therapeutic applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C13H15N3 |
|---|---|
Poids moléculaire |
213.28 g/mol |
Nom IUPAC |
9-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine |
InChI |
InChI=1S/C13H15N3/c1-2-5-11(6-3-1)12-13-15-8-10-16(13)9-4-7-14-12/h1-3,5-6,8,10,12,14H,4,7,9H2 |
Clé InChI |
HZBZPUJBOPLCKH-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(C2=NC=CN2C1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Bromophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11779163.png)

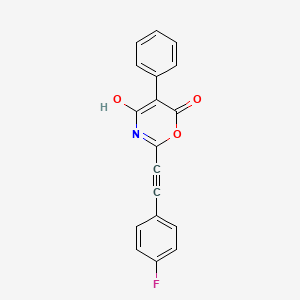
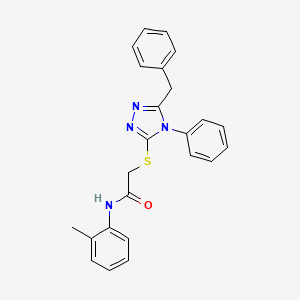
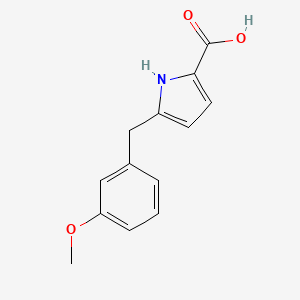
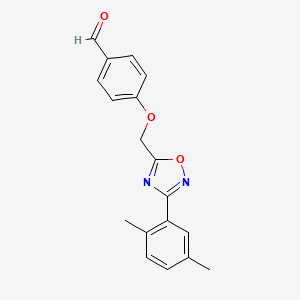
![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide](/img/structure/B11779191.png)


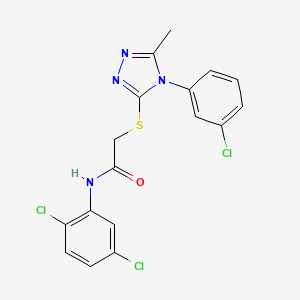
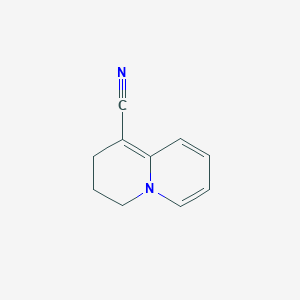
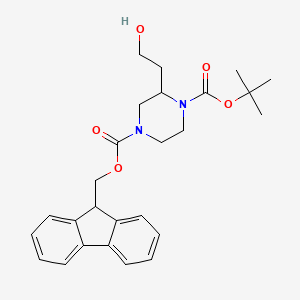
![3-(1-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11779226.png)
